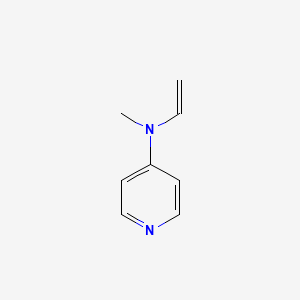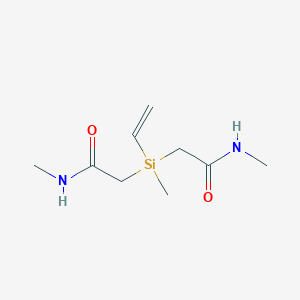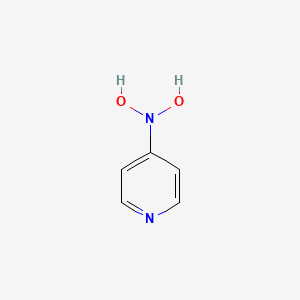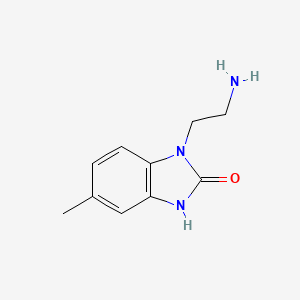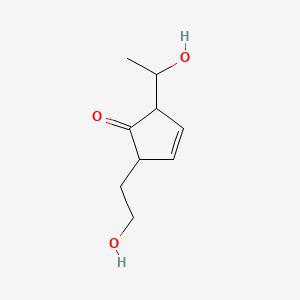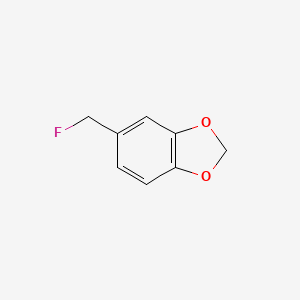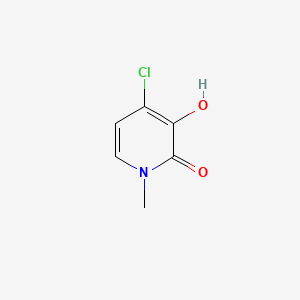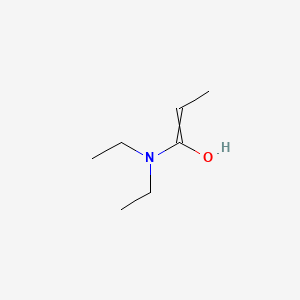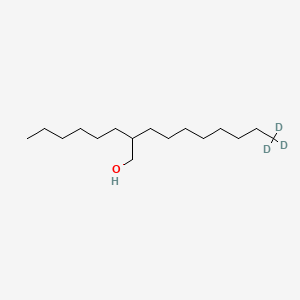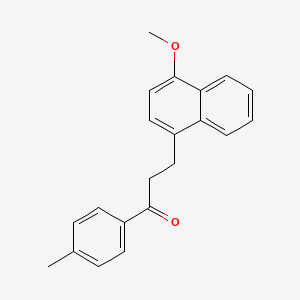![molecular formula C16H25BO5 B13837104 [(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)
[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester: is a boronic ester compound with the molecular formula C16H23BO4 and a molecular weight of 290.16 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester typically involves the hydroboration of terminal alkynes or alkenes with pinacolborane. This reaction is catalyzed by simple, commercially available borane adducts such as H3B·THF and H3B·SMe2 . The reaction conditions are mild and tolerate various functional groups, including esters, amines, ethers, and halides .
Industrial Production Methods: Industrial production methods for boronic esters often involve the use of stoichiometric methods such as homologation and lithiation-borylation, as well as catalytic methods like hydroboration, conjugate addition, and diboration .
化学反应分析
Types of Reactions: trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alkanes or other reduced products.
Substitution: Biaryl compounds or other substituted products.
科学研究应用
Chemistry: In chemistry, trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the synthesis of biologically active molecules. It is used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester is used in the production of advanced materials, including polymers and electronic components .
作用机制
The mechanism by which trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
相似化合物的比较
- trans-2-Phenylvinylboronic acid pinacol ester
- trans-2-(4-Methoxyphenyl)vinylboronic acid pinacol ester
- trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
Uniqueness: trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts specific electronic and steric properties to the compound. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
属性
分子式 |
C16H25BO5 |
|---|---|
分子量 |
308.2 g/mol |
IUPAC 名称 |
[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C16H25BO5/c1-15(2,18)16(3,4)22-17(19)8-7-12-9-13(20-5)11-14(10-12)21-6/h7-11,18-19H,1-6H3/b8-7+ |
InChI 键 |
YIRUUZGNDRRTJF-BQYQJAHWSA-N |
手性 SMILES |
B(/C=C/C1=CC(=CC(=C1)OC)OC)(O)OC(C)(C)C(C)(C)O |
规范 SMILES |
B(C=CC1=CC(=CC(=C1)OC)OC)(O)OC(C)(C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




